Product packaging for hemoglobin Poissy(Cat. No.:CAS No. 100356-93-2)

hemoglobin Poissy

Cat. No.: B1166921
CAS No.: 100356-93-2
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Description

Hemoglobin Poissy is a naturally occurring human hemoglobin variant characterized by two distinct amino acid substitutions on its beta-globin chain: at position 56 (D7) Glycine→Arginine and position 86 (F2) Alanine→Proline . This double mutation makes it a critical tool for studying structure-function relationships in hemoglobin, particularly the role of the F-helix in oxygen binding and tetrameric stability. The substitution at β86 Ala→Pro is primarily responsible for its significant functional alterations, which include a threefold increase in oxygen affinity, a reduced Hill coefficient, and a diminished Bohr effect . Research indicates this mutation destabilizes the F helix, causing a structural displacement closer to the heme plane and increasing dynamic fluctuations on the proximal side of the beta hemes, thereby altering both the heme environment and the α1β2 subunit contacts . This compound also exhibits mild instability and a greater reactivity of the thiol groups of beta 93 Cys residues in the deoxy form . Its abnormal oxygen binding properties are restored to normal upon the addition of 2,3-bisphosphoglycerate (2,3-DPG), making it an excellent model for investigating allosteric effectors . This product is presented for research applications only, including the study of hemoglobinopathies, the development of hemoglobin-based oxygen carriers (HBOCs), and fundamental research into oxygen transport kinetics. It is supplied as a purified, lyophilized powder. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

100356-93-2

Molecular Formula

C16H22O3

Synonyms

hemoglobin Poissy

Origin of Product

United States

Genetic and Molecular Basis of Hemoglobin Poissy

Globin Gene Mutations Associated with Hemoglobin Poissy

This compound is identified as a variant of the β chain featuring two specific amino acid substitutions. researchgate.netresearchgate.net These mutations occur within the gene responsible for producing the beta-globin protein.

The structural abnormality in this compound involves two specific changes in the amino acid sequence of the beta-globin chain. researchgate.netresearchgate.netdnai.orgtandfonline.com These substitutions have been precisely identified through biochemical and molecular analyses.

One of the defining mutations in this compound is the substitution of Glycine (Gly) by Arginine (Arg) at the β56 position, which corresponds to the D7 position in the globin chain's helical structure. researchgate.netresearchgate.netdnai.orgCurrent time information in Paris, FR. This specific substitution is also found in another hemoglobin variant, Hemoglobin Hamadan. researchgate.net

The second critical substitution observed in this compound is the replacement of Alanine (B10760859) (Ala) with Proline (Pro) at the β86 position, located at the F2 position within the beta-globin chain. researchgate.netresearchgate.netdnai.orgCurrent time information in Paris, FR. This substitution was detected using techniques such as high-pressure liquid chromatography. researchgate.net Research suggests that the abnormal functional properties of this compound may be primarily attributed to this β86 Ala → Pro substitution, as the functional properties of Hemoglobin Hamadan (with only the β56 Gly → Arg substitution) have been described as normal. researchgate.netresearchgate.net

These two amino acid substitutions are summarized in the table below:

Position (β)Position (Helix/Corner)Original Amino AcidSubstituted Amino Acid
56D7GlycineArginine
86F2AlanineProline

The genetic mutations leading to the β56 Gly → Arg and β86 Ala → Pro substitutions in this compound are situated within the second exon of the HBB gene. researchgate.netresearchgate.net The HBB gene, which provides the instructions for synthesizing the beta-globin subunit, is located on human chromosome 11 at position 11p15.5. wikipedia.orgdrugbank.com

Identification of Amino Acid Substitutions in the Beta Chain

Genetic Linkage and Co-occurrence with other Hemoglobinopathies

Hemoglobin variants can sometimes occur in conjunction with other genetic disorders affecting hemoglobin production or structure. Studies have investigated the co-occurrence of this compound with other hemoglobinopathies.

Research has shown an association between this compound and beta-thalassemia. researchgate.net In one study, a proband was found to have 82% of the abnormal this compound in association with beta(+)-thalassemia. researchgate.net This co-occurrence caused significant erythrocytosis, necessitating frequent phlebotomies. researchgate.net

Structural Characterization of Hemoglobin Poissy

Analysis of Protein Primary Structure

Analysis of the primary structure, the linear sequence of amino acids, is crucial for identifying the specific mutations in hemoglobin variants like Hemoglobin Poissy.

Tryptic Hydrolysate Fingerprinting Studies

Tryptic hydrolysate fingerprinting, also known as peptide mapping, is an analytical technique used to compare proteins by digesting them into smaller peptides using the enzyme trypsin and then separating these peptides based on their properties, such as charge and hydrophobicity. youtube.com This creates a characteristic "fingerprint" pattern for each protein. youtube.com

In the case of this compound, tryptic hydrolysate fingerprinting of the abnormal beta chains showed identical electrophoretic mobilities to those of Hb Hamadan, which carries the β56 Gly → Arg substitution. researchgate.netnih.gov This indicated that the β56 substitution was present in Hb Poissy. However, fingerprinting alone was not sufficient to identify the second substitution at β86. researchgate.netnih.gov

High-Pressure Liquid Chromatography (HPLC) for Peptide Analysis

High-Pressure Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing peptides based on their chemical properties, offering advantages such as speed and reproducibility with small sample quantities. researchgate.netpsu.edu Reversed-phase HPLC has been used to separate tryptic peptides of hemoglobin chains, including those from hemoglobin variants. researchgate.netpsu.edu

HPLC was instrumental in detecting the second substitution, β86 Ala → Pro, in this compound. researchgate.netnih.gov After tryptic digestion of the abnormal beta chain, HPLC analysis revealed an abnormal peptide with an amino acid composition lacking alanine (B10760859) and containing proline, consistent with an Ala → Pro substitution at position β86. researchgate.net

Mass Spectrometry Methodologies in Variant Characterization

Mass Spectrometry (MS) methodologies are widely used for the structural investigation and identification of amino acid replacements in hemoglobin variants. researchgate.netoup.com Techniques such as electrospray and tandem mass spectrometry allow for the determination of peptide masses and sequences, providing definitive identification of mutations. researchgate.net

Structural investigation of this compound using mass spectrometric methodologies confirmed the amino acid replacement as Ala → Pro at beta 86. researchgate.net This technique provides precise mass-to-charge ratio measurements of peptides, allowing for the detection of mass changes resulting from amino acid substitutions. transfusionguidelines.org HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) can provide extensive sequence coverage of globin chains and distinguish normal peptides from mutant ones. nih.gov

Investigations into Tertiary and Quaternary Structural Perturbations

Beyond the primary sequence, understanding how the amino acid substitutions in this compound affect its three-dimensional (tertiary) and multimeric (quaternary) structure is crucial for explaining its altered function. The tertiary structure refers to the folding of a single polypeptide chain, while the quaternary structure describes the arrangement of multiple polypeptide chains in a protein complex, such as the α2β2 tetramer of hemoglobin. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR studies on this compound have demonstrated that the β86 Ala → Pro substitution significantly impacts the protein's structure. researchgate.netnih.gov These studies revealed a displacement of the F helix and a substantial increase in the dynamic fluctuations of the tertiary structure on the proximal side of the beta hemes. researchgate.netnih.gov

Displacement of the F-helix

The F-helix in the beta-globin chain is critically located near the heme group and is involved in interactions that influence oxygen binding and the transition between the deoxy (T) and oxy (R) states of hemoglobin. nih.gov NMR studies of this compound specifically showed that the β86 Ala → Pro substitution causes a displacement of the F helix, moving it closer to the heme plane. researchgate.netnih.gov This displacement, along with a distortion of the FG segment, leads to a destabilization of the F helix extending towards the FG corner, ultimately altering the beta hemes and the α1β2 contacts. researchgate.netnih.gov This structural perturbation is linked to the observed functional abnormalities, including increased oxygen affinity. unina.it

Dynamic Fluctuations of Tertiary Structure at the Proximal Side of Beta Heme Pockets

Nuclear Magnetic Resonance (NMR) studies have provided significant insights into the dynamic behavior of this compound. These studies demonstrated that the β86 Ala → Pro substitution induces a displacement of the F helix, bringing it closer to the heme plane. nih.gov This substitution also leads to a substantial increase in the dynamic fluctuations of the tertiary structure specifically on the proximal side of the beta hemes. nih.gov The presence of proline at position β86 is known to cause a distortion of the FG segment and a large increase in the dynamic fluctuation of the tertiary structure of Hb at the proximal side of the affected hemes. unina.it

Effects on Alpha and Beta Heme Inequivalence

Analysis of the oxidation rate of this compound has revealed a biphasic pattern. This biphasic oxidation rate is indicative of a large inequivalence between the alpha (α) and beta (β) hemes within the Hb Poissy tetramer. nih.gov This suggests that the structural changes induced by the mutations, particularly the β86 Ala → Pro substitution, differentially affect the properties and reactivity of the heme groups in the alpha and beta subunits.

Impact on Alpha1-Beta2 Contacts

The β86 Ala → Pro substitution in this compound has a notable impact on the α1-β2 contacts, which are critical interfaces for the allosteric transition of hemoglobin. nih.govunina.it The results of structural studies suggest that this substitution leads to a destabilization of the F helix, extending downwards to the FG corner. nih.gov This destabilization and alteration of the F helix and FG corner consequently affect the α1β2 contacts. nih.gov Alterations at the α1β2 interface are known to be crucial for hemoglobin function as this region is involved in the transition between the T (tense) and R (relaxed) conformational states. unina.it

Spectroscopic Analysis of Heme Environment

Spectroscopic methods, particularly NMR, have been employed to investigate the heme environment in this compound. NMR studies have demonstrated that the β86 Ala → Pro substitution results in small changes in the proximal region of the heme pocket. researchgate.net These findings indicate that the mutation causes a perturbation at a distance from the mutation site, affecting the local environment of the heme group in the beta subunits. researchgate.net While the primary studies on Hb Poissy utilized NMR, other spectroscopic techniques like Raman Spectroscopy are also valuable for analyzing the conformational state of the hemoglobin prosthetic group, the heme, and can provide information on the oxidation and spin state of the iron atom within the heme. ssau.ru

Computational Modeling and Molecular Dynamics Simulations (as applied to related variants)

While specific computational modeling and molecular dynamics (MD) simulations applied directly to this compound were not detailed in the foundational studies, these techniques are widely used to understand the structural dynamics and functional implications of hemoglobin variants. MD simulations can provide insights into oxygen diffusion pathways in proteins and the time-dependent behavior of molecular systems. mdpi.comsjsu.edu Studies on other hemoglobin variants with mutations in the F helix or FG corner, such as the β86 Ala → Ser replacement in Andean goose Hb, have utilized homology modeling to suggest how these changes perturb the tertiary structure and affect oxygen affinity, in a manner consistent with the experimental observations for Hb Poissy. nih.gov Computational approaches can complement experimental data by providing a dynamic view of how amino acid substitutions, like those in Hb Poissy, influence protein conformation, inter-subunit interactions, and heme pocket dynamics.

Functional Characterization of Hemoglobin Poissy

Oxygen Binding Kinetics and Equilibrium Studies

Alterations in Oxygen Affinity

Hemoglobin Poissy demonstrates a threefold increase in oxygen affinity compared to normal adult hemoglobin (Hb A). nih.govpsu.eduunina.it This increased affinity means that this compound binds oxygen more readily in the lungs but releases it less easily in the tissues. The oxygen dissociation curve for this compound is shifted to the left relative to that of Hb A. acutecaretesting.org

Analysis of the Hill Coefficient (Cooperativity)

The Hill coefficient (nH) is a measure of cooperativity in ligand binding. reddit.comkhanacademy.orgwikipedia.org A normal Hill coefficient for hemoglobin is typically between 1.7 and 3.2, indicating positive cooperativity, where the binding of one oxygen molecule increases the affinity for subsequent oxygen molecules. wikipedia.orgwikipedia.org this compound exhibits a low Hill coefficient, indicating reduced cooperativity in oxygen binding. nih.govpsu.eduunina.it This suggests that the conformational changes that normally facilitate sequential oxygen binding are impaired in this variant.

Modified Bohr Effect

The Bohr effect describes the phenomenon where hemoglobin's oxygen affinity decreases in the presence of increased carbon dioxide partial pressure and decreased pH, facilitating oxygen release in metabolically active tissues. nih.govderangedphysiology.com this compound shows a diminished Bohr effect. nih.govpsu.eduunina.it This reduced sensitivity to pH and CO2 changes further contributes to the impaired oxygen delivery in tissues.

Modulation by 2,3-Bisphosphoglycerate (B1242519) (2,3-BPG) Interaction

2,3-Bisphosphoglycerate (2,3-BPG) is an allosteric effector that binds to deoxyhemoglobin and stabilizes the low-affinity T-state, thus reducing oxygen affinity and promoting oxygen release. aklectures.combyjus.comwikipedia.org In normal hemoglobin, 2,3-BPG binds in the central cavity of the deoxy form, forming salt bridges with residues in the beta chains. byjus.comwikipedia.orgjumedicine.com The abnormal functional properties of this compound, including its increased oxygen affinity, low Hill coefficient, and diminished Bohr effect, are restored to normal upon the addition of 2,3-BPG. nih.govunina.it This suggests that the interaction with 2,3-BPG can partially compensate for the structural and functional defects caused by the mutations.

Kinetics of Oxidation

The oxidation rate of this compound is biphasic, indicating a significant difference in reactivity between the alpha (α) and beta (β) hemes. nih.govresearchgate.net Oxidation of hemoglobin involves the conversion of the ferrous iron (Fe²⁺) in the heme group to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind oxygen. plos.org The biphasic oxidation rate suggests that the α and β subunits in this compound are oxidized at different rates.

Reactivity of Thiol Groups

This compound exhibits a greater reactivity of the thiol groups of the β93 (F9) Cys residues in the deoxy form compared to Hb A. nih.govresearchgate.net Thiol groups, particularly those of cysteine residues, are known for their reactivity and can participate in various reactions, including disulfide bond formation. ebsco.com The increased reactivity of the β93 cysteine thiols in this compound in the deoxy state suggests that the mutations, particularly the β86 Ala → Pro substitution, may alter the local environment or accessibility of these residues. Studies on modified deoxyhemoglobins have shown that reagents covalently bound to Cys beta 93 can significantly increase exchange kinetics in beta chains. byjus.comresearchgate.net

Data Table: Functional Properties of this compound vs. Hb A

PropertyThis compound (without 2,3-BPG)This compound (with 2,3-BPG)Hemoglobin A (Normal)
Oxygen AffinityIncreased (threefold)NormalNormal
Hill Coefficient (nH)LowNormalNormal (1.7-3.2)
Bohr EffectDiminishedNormalNormal
Reactivity of β93 ThiolsGreater (in deoxy form)Not specified in sourcesNormal
Oxidation RateBiphasicNot specified in sourcesNot specified in sources

Protein Stability Assessments

The stability of a hemoglobin molecule is essential for its ability to transport oxygen effectively throughout the body. Unstable hemoglobin variants can undergo denaturation and precipitation within erythrocytes, potentially leading to cellular damage and hemolytic anemia. Assessing hemoglobin stability involves various biochemical methods designed to challenge the structural integrity of the protein.

Mild Instability Phenotype

This compound (α₂β₂⁵⁶ (D7) Gly → Arg and ⁸⁶ (F2) Ala → Pro) exhibits a mild instability. researchgate.netnih.govpsu.edu This instability is associated with increased autooxidation compared to normal Hemoglobin A. psu.edu The presence of two substitutions within the beta chain, specifically β86 Ala → Pro, is attributed as a significant factor contributing to the abnormal function and mild instability of this compound. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) studies have indicated that the β86 Ala → Pro substitution leads to a displacement of the F helix closer to the heme plane and an increase in the dynamic fluctuations of the tertiary structure on the proximal side of the beta hemes. researchgate.netnih.gov These findings suggest that the β86 Ala → Pro substitution causes a destabilization of the F helix, extending downwards to the FG corner and affecting both the beta hemes and the alpha1-beta2 contacts. researchgate.netnih.gov

Methods for Assessing Hemoglobin Stability (e.g., heat stability, isopropanol (B130326) precipitation)

Several methods are employed to assess the stability of hemoglobin variants. These tests typically involve exposing hemoglobin to conditions that would cause unstable variants to precipitate while stable hemoglobin remains in solution. The heat stability test and the isopropanol precipitation test are two commonly used qualitative screening methods for detecting unstable hemoglobin. nih.govfmshk.com.hkjaypeedigital.com

Heat Stability Test:

The principle of the heat stability test is based on the fact that heating a hemoglobin solution weakens the hydrophobic van der Waals bonds that maintain the molecule's structure. jaypeedigital.com Under controlled conditions, unstable hemoglobin will precipitate, whereas stable hemoglobin will remain in solution. jaypeedigital.com

ReagentDescription
Tris-HCl buffer0.05 M, pH 7.4

Method: A hemolysate sample is mixed with Tris-HCl buffer at pH 7.4 and heated in a water bath at 50°C for a specified duration, typically 30 to 120 minutes. nih.govjaypeedigital.com The tubes are examined at intervals (e.g., 60, 90, and 120 minutes) for the presence of precipitation. jaypeedigital.com

Interpretation: Marked precipitation observed within 60 minutes, becoming profuse and flocculent by 120 minutes, indicates the presence of unstable hemoglobin. jaypeedigital.com

Isopropanol Precipitation Test:

The isopropanol precipitation test utilizes the principle that dissolving hemoglobin in a less polar solvent like isopropanol weakens the hydrophobic interactions within the molecule, thereby decreasing its stability. nih.govjaypeedigital.com Unstable hemoglobin variants will precipitate under these conditions, while stable hemoglobin will not. nih.govjaypeedigital.com

ReagentDescription
Isopropanol buffer17% isopropanol in Tris-HCl buffer

Method: A hemolysate sample is mixed with isopropanol buffer and incubated in a water bath, typically at 37°C for 30 minutes. jaypeedigital.com The tubes are examined at intervals (e.g., 5, 20, and 30 minutes) for turbidity and fine flocculation. jaypeedigital.com

Interpretation: A normal sample typically remains clear for up to 30 minutes. jaypeedigital.com The presence of turbidity or precipitation indicates an unstable hemoglobin. jaypeedigital.com

These tests can also be adapted to quantify the amount of labile hemoglobin present by measuring the concentration of hemoglobin remaining in the supernatant after precipitation and centrifugation. fmshk.com.hk

Molecular Mechanisms of Functional Perturbation in Hemoglobin Poissy

Structure-Function Relationship of the Beta-86 Alanine (B10760859) to Proline Substitution

The substitution of alanine with proline at the beta-86 position is the critical determinant of the altered functional properties of Hemoglobin Poissy. nih.gov Proline's unique cyclic structure introduces a significant conformational constraint within the polypeptide chain, disrupting the native helical structure of this region. nih.gov

Nuclear Magnetic Resonance (NMR) studies have demonstrated that the β86 Ala→Pro substitution in this compound induces a significant destabilization of the F helix. nih.govresearchgate.net This substitution causes a displacement of the F helix, bringing it closer to the plane of the heme group. nih.govresearchgate.net The rigidity of the proline residue disrupts the normal helical geometry, leading to increased dynamic fluctuations in the tertiary structure, particularly on the proximal side of the beta hemes. nih.govresearchgate.net This instability extends downwards from the F helix to the FG corner, a region crucial for inter-subunit communication. nih.gov

The structural perturbations originating from the destabilized F helix and FG corner have direct consequences for the heme pocket and the critical alpha1-beta2 interface. The displacement of the F helix alters the environment of the beta heme groups. nih.govresearchgate.net This is evidenced by the biphasic oxidation rate of this compound, which suggests a significant inequivalence between the alpha and beta hemes. nih.govresearchgate.net Furthermore, the reactivity of the thiol groups of the beta-93 Cysteine residues in the deoxy form is greater than in normal Hemoglobin A, indicating a more accessible or altered local environment. nih.govresearchgate.net

The instability in the FG corner also disrupts the alpha1-beta2 contacts, which are fundamental to the cooperative binding of oxygen and the allosteric transition between the low-affinity T (tense) state and the high-affinity R (relaxed) state. nih.govnih.gov These contacts are essential for the transmission of conformational changes between subunits upon oxygenation and deoxygenation.

Role of the Beta-56 Glycine to Arginine Substitution in the Combined Phenotype

The Glycine to Arginine substitution at the beta-56 position in this compound is also found in another hemoglobin variant, Hemoglobin Hamadan. nih.govnih.gov Functional studies of Hemoglobin Hamadan have shown it to have normal oxygen-binding properties. nih.gov Therefore, the abnormal function of this compound is attributed almost entirely to the beta-86 Ala→Pro substitution. nih.govresearchgate.net The electrophoretic mobilities of this compound and Hemoglobin Hamadan are identical, which is consistent with the introduction of a positively charged arginine residue in both variants. nih.gov The primary role of the beta-56 substitution in the context of this compound appears to be in its identification and characterization, rather than contributing significantly to its functional perturbations. nih.gov

Allosteric Regulation Disruption

The structural changes induced by the beta-86 substitution profoundly disrupt the allosteric regulation of this compound, leading to a significant increase in its affinity for oxygen. nih.govresearchgate.net This is demonstrated by a threefold increase in oxygen affinity compared to normal Hemoglobin A. nih.gov

The disruption of the cooperative binding mechanism, a hallmark of normal hemoglobin function, is evident from a low Hill coefficient. nih.govresearchgate.net This indicates that the binding of one oxygen molecule does not effectively increase the affinity of the other heme sites for oxygen, a key feature of the T-to-R allosteric transition. wikipedia.org

Furthermore, this compound exhibits a diminished Bohr effect, meaning its oxygen affinity is less sensitive to changes in pH. nih.govresearchgate.netyoutube.com The Bohr effect is crucial for efficient oxygen release in metabolically active tissues where the pH is lower due to increased carbon dioxide levels. libretexts.org

Interestingly, the addition of the allosteric effector 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) restores the oxygen affinity, Hill coefficient, and Bohr effect of this compound to normal levels. nih.govresearchgate.net 2,3-BPG normally binds to the central cavity of deoxyhemoglobin and stabilizes the low-affinity T-state, promoting oxygen release. libretexts.orgjumedicine.com The fact that 2,3-BPG can correct the functional defects of this compound suggests that it can still effectively bind and stabilize a T-like conformation, overcoming the structural instability caused by the proline substitution.

Methodological Approaches in Hemoglobin Poissy Research

Protein Isolation and Purification Techniques

The study of hemoglobin variants like Hb Poissy often begins with the isolation and purification of the abnormal hemoglobin from blood samples. This process is crucial to separate the variant hemoglobin from normal hemoglobin (Hb A) and other blood components, allowing for detailed analysis of its specific properties.

General protein isolation and purification techniques applicable to hemoglobin include cell lysis to release intracellular proteins, followed by various separation methods. Centrifugation, potentially using density gradients, can be used to isolate red blood cells from whole blood and subsequently obtain a hemolysate containing hemoglobin nih.gov. Further purification steps are necessary to isolate the specific hemoglobin variant. These steps often exploit differences in charge, size, or other physical properties between Hb Poissy and other hemoglobins (B146990). While specific details for Hb Poissy isolation were not extensively detailed in the search results, general methods for hemoglobin purification from hemolysates are well-established and would likely involve techniques such as ion-exchange chromatography or isoelectric focusing, which separate proteins based on charge nih.govabacusdx.com.

Spectroscopic Techniques for Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed in studies of Hb Poissy. NMR studies demonstrated that the β86 Ala→Pro substitution in Hb Poissy produces a displacement of the F helix closer to the heme plane. nih.govresearchgate.net This substitution also leads to a large increase in the dynamic fluctuations of the tertiary structure on the proximal side of the beta hemes. nih.govresearchgate.net These findings suggest that the β86 Ala→Pro substitution destabilizes the F helix, impacting the FG corner and altering both the beta hemes and the alpha1-beta2 contacts. nih.govresearchgate.net

Other spectroscopic techniques, such as UV-Vis spectroscopy, are commonly used in hemoglobin research to study oxygen binding and the oxidation state of the heme iron, although specific applications to Hb Poissy were not detailed in the provided results. Time-resolved spectroscopy and X-ray solution scattering can provide insights into structural dynamics and allosteric transitions in hemoglobin kaist.ac.kr.

Chromatographic Methods for Variant Separation and Analysis

Chromatographic techniques are essential for separating and analyzing hemoglobin variants, allowing for their identification and quantification.

High-pressure liquid chromatography (HPLC), specifically reversed-phase HPLC, has been used to detect the β86 Ala→Pro substitution in Hb Poissy. nih.govresearchgate.net HPLC is effective in separating tryptic peptides of hemoglobin chains, offering advantages such as speed and reproducibility researchgate.net.

Anion-exchange chromatography, such as using DEAE-cellulose, has also been reported to separate Hb Poissy from Hb A. psu.edu Cation-exchange HPLC is another method used for the presumptive identification of hemoglobin variants based on their elution times oup.comresearchgate.net. Capillary electrophoresis (CE) is a more recent technique used for evaluating hemoglobin disorders and can distinguish many variants based on their electrophoretic mobility abacusdx.comoup.com. Isoelectric focusing (IEF), which separates proteins based on their isoelectric points, is also a widely used method for investigating hemoglobin disorders and can distinguish between many variants researchgate.netoup.comnih.gov.

The combination of different chromatographic and electrophoretic methods, such as CE-HPLC and IEF, is often recommended for the comprehensive characterization of hemoglobin variants. nih.gov

Functional Assay Methodologies (e.g., Tonometric Method for Oxygen Equilibrium)

Functional assays are critical for understanding how hemoglobin variants bind and release oxygen. The oxygen equilibrium curve is a key measurement in this context.

Hb Poissy exhibits a threefold increase in oxygen affinity compared to normal Hb A. nih.govresearchgate.net Functional studies have shown that Hb Poissy has a low Hill coefficient and diminished Bohr effect, which can be restored towards normal upon the addition of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). nih.govresearchgate.net The abnormal function of Hb Poissy is primarily attributed to the β86 Ala→Pro substitution. nih.govresearchgate.net

The tonometric method is a standard technique for measuring hemoglobin-oxygen equilibrium curves. This method involves equilibrating a hemoglobin solution or red blood cells with gases containing different partial pressures of oxygen and then measuring the oxygen saturation of hemoglobin at each partial pressure. researchgate.net Modern approaches may involve enzymatic deoxygenation and simultaneous measurement of hemoglobin spectra and oxygen tension using spectrophotometry and polarographic electrodes. nih.gov

Data from functional studies on Hb Poissy highlight its altered oxygen binding properties:

ParameterHb PoissyHb A (Normal)
Oxygen AffinityIncreased (threefold higher) nih.govresearchgate.netNormal
Hill CoefficientLow nih.govresearchgate.netNormal
Bohr EffectDiminished nih.govresearchgate.netNormal
Effect of 2,3-BPGRestores functional properties towards normal nih.govresearchgate.netModulator
InstabilityMild instability nih.govresearchgate.netStable
Reactivity of β93 ThiolsGreater in deoxy form nih.govresearchgate.netNormal
Oxidation RateBiphasic nih.govresearchgate.netMonophasic

Genetic Analysis Techniques

Genetic analysis techniques are used to identify the underlying mutations in the globin genes responsible for hemoglobin variants like Hb Poissy.

Hb Poissy is caused by two substitutions within the second exon of the beta-globin gene, leading to the β56 Gly→Arg and β86 Ala→Pro amino acid changes. nih.govresearchgate.net The presumed DNA mutations are GGC→CGC at codon 56 and GCC→CCC at codon 86. psu.edu

DNA sequencing is a definitive method for identifying mutations in the globin genes. abacusdx.comoup.com Amplification refractory mutation system (ARMS) techniques can also be used to detect specific known mutations. researchgate.netunina.it These genetic analyses confirm the molecular basis of the hemoglobin variant.

Haplotype analysis of DNA polymorphisms on the beta-globin gene cluster can also provide insights into the genetic background associated with the hemoglobin variant. unina.it

Comparative and Evolutionary Studies of Hemoglobin Poissy

Comparison with Other Hemoglobin Variants Presenting Similar Substitutions

While Hemoglobin Poissy carries two substitutions (β56 Gly → Arg and β86 Ala → Pro), comparisons with other variants often focus on the effects of single, specific substitutions that might contribute to similar functional or structural alterations. The β86 Ala → Pro substitution in this compound is identical to the single substitution found in Hemoglobin Cardarelli. researchgate.nettandfonline.com

Hemoglobin Hamadan (β56 Gly → Arg)

Hemoglobin Hamadan is a hemoglobin variant with a single substitution at the β56 position, where Glycine is replaced by Arginine (β56 Gly → Arg). sinop.edu.trglobalauthorid.comresearchgate.netnih.gov This is one of the two substitutions found in this compound. researchgate.netnih.gov Unlike this compound, the functional properties of Hemoglobin Hamadan have been described as normal. researchgate.netnih.gov The amino acid at β56 is located on the external surface of the beta chain and is not involved in heme-heme contacts or interchain contacts in the quaternary structure of the hemoglobin molecule. tandfonline.com This likely explains why the β56 Gly → Arg substitution alone, as seen in Hemoglobin Hamadan, does not significantly alter oxygen binding properties. researchgate.netnih.gov

Hemoglobin Cardarelli (β86 Ala → Pro)

Hemoglobin Cardarelli is a hemoglobin variant resulting from a single substitution of Alanine (B10760859) to Proline at position β86 (β86 Ala → Pro). researchgate.netnih.govtandfonline.com This substitution is identical to one of the two substitutions found in this compound. researchgate.nettandfonline.com Hemoglobin Cardarelli is characterized as an unstable variant with high oxygen affinity. researchgate.netnih.govtandfonline.com Functional studies on Hemoglobin Cardarelli have shown increased oxygen affinity, decreased Bohr effect, reduced heme-heme interaction, and nearly halved 2,3-BPG and chloride effects. researchgate.netnih.govtandfonline.com These functional characteristics bear a strong resemblance to the abnormal function observed in this compound. researchgate.netnih.govresearchgate.netnih.gov Research suggests that the abnormal function of this compound is primarily attributable to the β86 Ala → Pro substitution, given the normal function of Hemoglobin Hamadan (β56 Gly → Arg). researchgate.netnih.gov The β86 substitution in Hemoglobin Cardarelli, like in this compound, perturbs the tertiary structure of the F-helix and FG corner, affecting residues that contact the beta-heme porphyrin ring. nih.govnih.gov

Hemoglobin Nebraska (β86 Ala → Ile)

Hemoglobin Nebraska is another hemoglobin variant with a substitution at the β86 position, where Alanine is replaced by Isoleucine (β86 Ala → Ile). tandfonline.comtandfonline.comnih.govsemanticscholar.org Like Hemoglobin Cardarelli and this compound, Hemoglobin Nebraska is a high oxygen affinity variant and has been associated with erythrocytosis. tandfonline.comtandfonline.comnih.gov While the specific amino acid substitution at β86 differs from that in Hemoglobin Cardarelli and this compound, the fact that substitutions at this position consistently lead to increased oxygen affinity highlights the critical role of β86 in modulating hemoglobin function. tandfonline.comnih.govtandfonline.comnih.gov Hb Nebraska is also notable for having two nucleotide substitutions within the same codon leading to the single amino acid change. tandfonline.comtandfonline.com

The comparison of this compound with Hemoglobin Hamadan, Hemoglobin Cardarelli, and Hemoglobin Nebraska underscores the significant impact of the β86 substitution on hemoglobin function. While the β56 substitution in Hemoglobin Hamadan appears phenotypically silent, the β86 substitutions in this compound, Hemoglobin Cardarelli, and Hemoglobin Nebraska all result in high oxygen affinity, albeit through different specific amino acid changes at that position (Pro, Pro, and Ile, respectively).

Here is a table summarizing the key substitutions and functional properties of these hemoglobin variants:

Hemoglobin VariantBeta Chain Substitution(s)Oxygen AffinityBohr EffectCooperativity (Hill Coefficient)Stability
This compoundβ56 Gly → Arg, β86 Ala → ProIncreased (threefold) researchgate.netnih.govDiminished researchgate.netnih.govLow researchgate.netnih.govMildly unstable researchgate.netnih.gov
Hemoglobin Hamadanβ56 Gly → ArgNormal researchgate.netnih.govNormal tandfonline.comNormal tandfonline.comNot specified as unstable tandfonline.com
Hemoglobin Cardarelliβ86 Ala → ProIncreased researchgate.netnih.govtandfonline.comDecreased researchgate.netnih.govtandfonline.comReduced (Heme-heme interaction) researchgate.netnih.govtandfonline.comUnstable researchgate.netnih.govtandfonline.com
Hemoglobin Nebraskaβ86 Ala → IleIncreased tandfonline.comtandfonline.comnih.govNot explicitly stated, but high O2 affinity variants often have reduced Bohr effectNot explicitly stated, but high O2 affinity variants often have reduced cooperativityNot explicitly stated as unstable

Comparative Analysis with Normal Hemoglobin A

Normal adult human hemoglobin, Hemoglobin A (Hb A), is a tetramer composed of two alpha (α) and two beta (β) globin chains (α2β2). wikidoc.orgwww.gov.uk Each chain contains a heme group that reversibly binds oxygen. wikidoc.org Hb A exhibits characteristic oxygen binding properties, including cooperative binding (indicated by a normal Hill coefficient) and a normal Bohr effect, where oxygen affinity is modulated by pH and CO2 levels. nih.gov The binding of 2,3-BPG to the deoxy state of Hb A reduces its oxygen affinity, facilitating oxygen release in tissues.

In contrast, this compound demonstrates a significantly increased oxygen affinity compared to Hemoglobin A. researchgate.netnih.gov This means that this compound binds oxygen more tightly and releases it less readily to the tissues. The Hill coefficient for this compound is lower than that of Hb A, indicating reduced cooperativity in oxygen binding between the hemes. researchgate.netnih.gov The diminished Bohr effect in this compound further reduces its ability to adjust oxygen release in response to changes in pH. researchgate.netnih.gov The increased oxygen affinity and reduced cooperativity and Bohr effect in this compound are consistent with a shift towards the relaxed (R) state, even in the absence of oxygen, compared to the tense (T) state favored by deoxy Hb A. The ability of 2,3-BPG to partially restore the functional properties of this compound towards normal suggests that the variant still retains some capacity for allosteric regulation, although the intrinsic changes due to the substitutions alter the equilibrium between the T and R states. researchgate.netnih.gov

Broader Context of Hemoglobin Evolution and Adaptation

Hemoglobin variants like this compound provide insights into the relationship between protein structure, function, and evolutionary adaptation. Hemoglobin, as a crucial oxygen transport protein, has undergone adaptive divergence in various organisms to suit different physiological and environmental conditions, such as varying oxygen availability at different altitudes or in different aquatic environments. nih.govintjmi.com

Adaptive Divergence of Hemoglobin Function

Adaptive divergence of hemoglobin function often involves changes in oxygen affinity and sensitivity to allosteric effectors like 2,3-BPG, protons (Bohr effect), and chloride ions. nih.gov These changes are typically driven by amino acid substitutions in the globin chains that alter the structural and dynamic properties of the hemoglobin molecule, affecting the equilibrium between the low-affinity T state and the high-affinity R state. nih.gov

While this compound is a human variant associated with a clinical phenotype (erythrocytosis) rather than a product of natural selection for adaptation, the study of its functional properties contributes to the broader understanding of how specific amino acid changes can impact oxygen transport. The high oxygen affinity observed in this compound, resulting primarily from the β86 Ala → Pro substitution, is a functional change that can be adaptively advantageous in environments with low oxygen partial pressure, such as high altitudes. Studies on high-altitude adapted birds, for instance, have shown convergent evolution of increased hemoglobin-oxygen affinity through different amino acid substitutions, some of which perturb the F-helix and FG corner, similar to the effect of the β86 substitution in this compound and Cardarelli. nih.gov This suggests that alterations in the F-helix region are a recurring mechanism by which hemoglobin's oxygen binding properties can be modified.

The study of human hemoglobin variants, even those considered pathogenic, can therefore inform our understanding of the molecular mechanisms underlying adaptive changes in hemoglobin function observed in other species and in response to environmental pressures.

Compound Names and PubChem CIDs

Molecular Basis of Convergent Evolution in Hemoglobins (B146990)

Convergent evolution at the molecular level refers to the independent evolution of similar molecular traits or mechanisms in different lineages, often in response to similar environmental pressures or functional demands. In the context of hemoglobins, this can manifest as similar functional properties, such as altered oxygen affinity, arising from different amino acid substitutions or genetic changes in distantly related species or even different human hemoglobin variants. Studying variants like this compound provides insights into the specific molecular alterations that can lead to such convergent functional outcomes.

This compound is a human hemoglobin variant characterized by two substitutions in the beta (β) globin chain: β56 (D7) Gly → Arg and β86 (F2) Ala → Pro. researchgate.netnih.govpsu.edu While the β56 substitution, also found in Hemoglobin Hamadan, does not appear to significantly alter functional properties, the β86 Ala → Pro substitution is primarily responsible for the observed functional abnormalities of this compound. researchgate.netnih.govunina.it

Structurally, the β86 Ala → Pro substitution in this compound induces significant changes. Nuclear Magnetic Resonance (NMR) studies have demonstrated that the introduction of a proline residue at position β86 causes a displacement of the F helix, bringing it closer to the heme plane. researchgate.netnih.gov This substitution also leads to a large increase in the dynamic fluctuations of the tertiary structure on the proximal side of the beta hemes. researchgate.netnih.gov These structural perturbations destabilize the F helix, extending downwards to the FG corner, and alter both the beta hemes and the α1β2 contacts. researchgate.netnih.gov The α1β2 interface is crucial for the cooperative binding of oxygen and the allosteric regulation of hemoglobin function, including the Bohr effect and the interaction with 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). derangedphysiology.comnih.gov

Functionally, this compound exhibits a threefold increase in oxygen affinity compared to normal adult hemoglobin (Hemoglobin A). researchgate.netnih.gov It also shows a low Hill coefficient, indicating diminished cooperativity in oxygen binding, and a diminished Bohr effect. researchgate.netnih.govpsu.edu The increased oxygen affinity and reduced cooperativity are consistent with a shift towards a more relaxed (R) state or a destabilization of the tense (T) state of the hemoglobin tetramer. The functional abnormalities of this compound, particularly the increased oxygen affinity, can be partially restored towards normal upon the addition of 2,3-BPG, although complete restoration may not occur, as seen in comparisons with other variants like Hemoglobin Cardarelli which shares the β86 mutation but shows differences in 2,3-BPG sensitivity. researchgate.netnih.govunina.it

The molecular basis of the increased oxygen affinity in this compound, stemming from the β86 Ala → Pro substitution and its effects on the F helix and α1β2 interface, provides an example relevant to understanding the molecular underpinnings of convergent evolution in hemoglobins. Studies on high-altitude adaptation in various species, such as Andean waterfowl, have revealed that increased hemoglobin-oxygen affinity is a common adaptive trait. nih.govplos.orgnih.govunl.eduresearchgate.netnih.gov This phenotypic convergence in oxygen affinity in high-altitude adapted hemoglobins can arise through a variety of different amino acid substitutions, often not involving parallel changes at the same sites across different lineages. plos.orgnih.govresearchgate.netnih.gov

The observation that mutations at position β86 in human hemoglobin, as seen in this compound and Hemoglobin Cardarelli, increase intrinsic oxygen affinity by perturbing the F-helix and FG corner, is noteworthy because similar structural and functional consequences have been observed in high-altitude adapted hemoglobins in other species. unina.itnih.gov For instance, a unique β86 Ala→Ser replacement in Andean goose hemoglobin is thought to contribute to increased oxygen affinity by stabilizing the F-helix through hydrogen bond formation. nih.gov While the specific amino acid changes and their precise structural effects may differ (Proline insertion causing displacement and destabilization in Hb Poissy vs. Serine forming a stabilizing hydrogen bond in Andean goose Hb), the convergent functional outcome of increased oxygen affinity is achieved through alterations involving the F helix and its interactions. researchgate.netnih.govnih.gov

This highlights how convergent evolution of protein function, such as increased oxygen affinity in hemoglobin, does not necessarily require identical (parallel) amino acid substitutions. Instead, different molecular changes at various sites or in different genetic backgrounds can lead to similar adaptive phenotypes. plos.orgnih.govresearchgate.netnih.gov this compound, with its specific β86 mutation and resulting functional characteristics, serves as an example of how a single amino acid substitution can significantly alter oxygen binding properties through structural changes, providing a data point in the broader study of how convergent functional traits evolve through diverse molecular pathways. researchgate.netnih.govunina.itnih.gov

Data Table: Key Molecular and Functional Features of this compound

FeatureDescription
Mutations β56 (D7) Gly → Arg, β86 (F2) Ala → Pro
Primary Functional Impact Increased oxygen affinity (threefold increase vs. Hb A)
Cooperativity Low Hill coefficient (diminished heme-heme interaction)
Bohr Effect Diminished alkaline Bohr effect
2,3-BPG Sensitivity Functional properties partially restored towards normal upon 2,3-BPG addition
Structural Impact (β86) Displacement of F helix, increased dynamic fluctuations, destabilization of F helix/FG corner, altered β hemes and α1β2 contacts
Stability Mild instability, increased autooxidation

Challenges and Future Directions in Hemoglobin Poissy Research

Elucidation of Subtle Structural Dynamics

A thorough understanding of the subtle structural dynamics of Hemoglobin Poissy is paramount to fully grasp how the specific amino acid substitutions influence its functional characteristics. The β86 Ala→Pro substitution is known to induce notable alterations in the F helix and FG corner, leading to modified tertiary structure dynamics proximal to the β hemes. nih.govresearchgate.netresearchgate.netunina.it These structural changes impact the β hemes and the α1β2 contacts, which are critical for the cooperative binding of oxygen. nih.govresearchgate.netunina.it

Early investigations utilizing techniques such as Nuclear Magnetic Resonance (NMR) have provided foundational insights into these dynamic properties. nih.govresearchgate.net However, more sophisticated techniques are required to capture the complete spectrum of motion and conformational changes at a higher resolution. Future research is anticipated to utilize advanced methods like cryo-electron microscopy (cryo-EM) and refined X-ray crystallography to obtain high-resolution structural data of this compound in various functional states, such as deoxy and oxy forms. Time-resolved spectroscopic techniques could also offer valuable information on the rapid structural transitions during oxygen binding and release.

Further studies are necessary to precisely quantify the dynamic fluctuations and compare them rigorously to those of wild-type Hb A. nih.govresearchgate.net This could involve the application of techniques such as hydrogen-deuterium exchange mass spectrometry or advanced molecular dynamics simulations to identify and characterize regions of altered flexibility or rigidity resulting from the mutations.

Comprehensive Integration of Multi-Omics Data in Variant Analysis

The analysis of hemoglobin variants has traditionally been centered on the structural and functional properties of the protein, complemented by genetic analysis of the relevant globin genes. However, achieving a more comprehensive understanding necessitates the integration of multi-omics data. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a broader perspective on the cellular consequences of a hemoglobin variant like Poissy. nih.govmedrxiv.org

For this compound, integrating genomic data (confirming the HBB gene mutations) with transcriptomic data (analyzing β-globin mRNA expression levels and stability), proteomic data (studying the abundance and post-translational modifications of the variant β-globin chain and interacting proteins), and metabolomic data (examining the metabolic profile of red blood cells containing the variant) could uncover downstream effects not detectable through single-omics analyses. nih.govmedrxiv.org For instance, multi-omics could potentially identify compensatory biological pathways or unique metabolic adaptations in erythrocytes harboring this compound. medrxiv.org

Significant challenges exist in the computational tools and statistical methods required for the effective integration and interpretation of these diverse datasets. Future efforts will focus on developing robust bioinformatics pipelines and analytical frameworks specifically designed for the analysis of multi-omics data from rare hemoglobin variants. nih.govmedrxiv.org This will facilitate the extraction of meaningful biological insights and contribute to a more holistic understanding of the variant's impact.

Development of Advanced Computational Models for Predicting Variant Effects

Computational modeling is becoming increasingly integral to predicting the structural and functional consequences of protein variants. medicinescience.orgfrontiersin.org In the context of hemoglobin variants, computational methods can assist in predicting changes in protein stability, oxygen binding affinity, and interactions with other molecules based on the specific amino acid substitutions. medicinescience.orgnih.govsamipubco.comresearchgate.netekb.eg

The development and refinement of advanced computational models, including molecular dynamics simulations, protein structure prediction algorithms, and machine learning approaches, are ongoing. medicinescience.orgfrontiersin.orgnih.govsamipubco.comresearchgate.netresearchgate.netahajournals.org Applying these models to this compound could yield detailed predictions regarding the impact of the β56 Gly→Arg and β86 Ala→Pro substitutions on the protein's three-dimensional structure, flexibility, and its interactions with the heme group and allosteric effectors such as 2,3-bisphosphoglycerate (B1242519) (2,3-DPG). nih.govresearchgate.netunina.it

A primary challenge lies in ensuring the accuracy and reliability of these predictions, particularly for complex variants involving multiple substitutions or those that significantly affect protein dynamics. frontiersin.org Future research will focus on enhancing the accuracy of simulation force fields, incorporating larger and more diverse experimental datasets into machine learning models, and developing improved methods for predicting the impact of variants on protein-protein interactions and cellular pathways. frontiersin.orgresearchgate.netahajournals.org

Q & A

What are the standard protocols for measuring Hemoglobin Poissy in clinical research, and how can data quality be ensured?

Basic Question
To ensure accurate measurement of this compound, use portable hemoglobinometers validated for precision and calibrated regularly. Follow standardized protocols for blood sample collection (e.g., 5–15 mL venous blood, anticoagulant use). Assess data quality by checking for digital preference errors (e.g., overrepresentation of values ending in 0 or 5) and outliers beyond physiologically plausible ranges (e.g., <4 g/dL or >20 g/dL). Report missing data rates (ideally <5%) and address biases in subpopulation sampling (e.g., wealth or urban/rural disparities) .

How can the PICO framework be applied to design a robust study investigating this compound's clinical implications?

Advanced Question
Define the P opulation (e.g., anemic patients aged 18–65), I ntervention (e.g., iron supplementation), C omparison (placebo or standard care), O utcome (change in this compound concentration), and T ime (6-month follow-up). Align with FINER criteria: ensure feasibility (adequate sample size), novelty (unexplored genetic modifiers), and ethical compliance (informed consent). Validate hypotheses using pilot studies to refine variables .

What methodologies ensure sample integrity in longitudinal this compound studies?

Basic Question
Label samples with patient identifiers (NHS/hospital numbers) and clinical context (e.g., comorbidities). Use anticoagulants like EDTA to prevent clotting. Measure volumes using standardized analogies (5 mL ≈ 1 teaspoon; 15 mL ≈ 1 tablespoon). Store samples at −80°C to minimize degradation and document freeze-thaw cycles. Integrate with electronic health records for metadata accuracy .

How should researchers address contradictory this compound data across subpopulations (e.g., urban vs. rural)?

Advanced Question
Employ stratified analysis to compare subgroups. Use multivariate regression to adjust for confounders (e.g., nutrition, access to healthcare). Assess standard deviation (SD) ranges; this compound SDs >1.5 g/dL in adults suggest measurement error or biological variability. Validate findings with sensitivity analyses and replicate in independent cohorts .

What are common sources of measurement error in this compound studies, and how can they be mitigated?

Basic Question
Errors arise from:

  • Instrumentation : Calibration drift; use daily controls.
  • Technique : Inconsistent finger-prick depth; train staff.
  • Data entry : Digital preference (e.g., rounding to 12.0 g/dL); use automated analyzers.
  • Sampling bias : Overrepresentation of high-SES groups; apply randomization.
    Document error rates and include them in limitations .

What ethical considerations are critical in trials involving this compound measurement in vulnerable populations?

Advanced Question
Obtain informed consent detailing risks (e.g., bruising from venipuncture). Use anonymized data for non-clinical studies. Submit protocols to ethics review boards, emphasizing minimal radiation exposure (if applicable) and equitable participant selection. Provide post-trial access to results for participants .

How can researchers identify authoritative literature on this compound while avoiding unreliable sources?

Basic Question
Search PubMed, EMBASE, and Web of Science using controlled vocabulary (e.g., MeSH terms: "this compound," "Anemia/metabolism"). Exclude non-peer-reviewed platforms (e.g., ). Use citation tracking to identify seminal papers and validate methodologies against clinical guidelines .

Which statistical methods are appropriate for non-normally distributed this compound data?

Advanced Question
For skewed distributions (common in anemia studies), use non-parametric tests (Mann-Whitney U, Kruskal-Wallis). Apply log transformation to reduce skewness. Report median and interquartile ranges. Use bootstrapping for confidence intervals in small samples .

How should missing this compound data be handled in large-scale epidemiological studies?

Basic Question
Classify missingness mechanism (e.g., missing completely at random). Use multiple imputation for <15% missing data. Report complete-case analysis as a sensitivity check. For high missingness (>20%), consider inverse probability weighting .

What strategies can generate novel hypotheses about this compound's role in specific pathologies?

Advanced Question
Conduct systematic reviews to identify gaps (e.g., Poissy's interaction with chronic inflammation). Use omics approaches (proteomics/genomics) to explore molecular pathways. Collaborate with computational biologists for network analysis. Validate hypotheses in animal models before human trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.